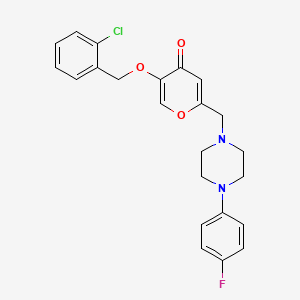
5-((2-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-((2-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one” is a synthetic organic compound that features a pyranone core structure. This compound is characterized by the presence of a 2-chlorobenzyl group and a 4-fluorophenylpiperazine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-((2-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyranone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorobenzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-fluorophenylpiperazine moiety: This can be done through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions could target the pyranone core or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
This compound could have several applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly targeting neurological or psychiatric disorders.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Chemical Biology: Use as a probe to study biological processes or as a tool in chemical genetics.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological targets. Generally, it could interact with receptors, enzymes, or ion channels, modulating their activity. The molecular pathways involved might include signal transduction, neurotransmitter release, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((2-chlorobenzyl)oxy)-2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- 5-((2-fluorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Uniqueness
The uniqueness of “5-((2-chlorobenzyl)oxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one” lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of both a chlorobenzyl and a fluorophenyl group may confer unique binding properties and metabolic stability.
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-21-4-2-1-3-17(21)15-30-23-16-29-20(13-22(23)28)14-26-9-11-27(12-10-26)19-7-5-18(25)6-8-19/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOMTJJHFFTUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]benzoate](/img/structure/B2907456.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2907457.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide](/img/structure/B2907459.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907460.png)
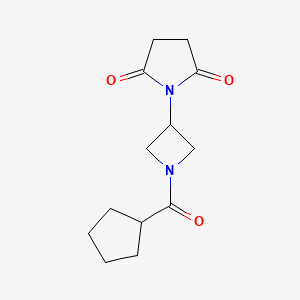
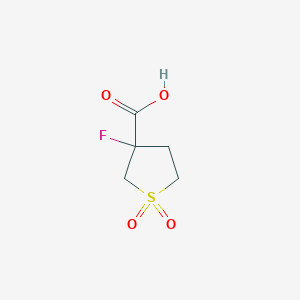
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2907465.png)
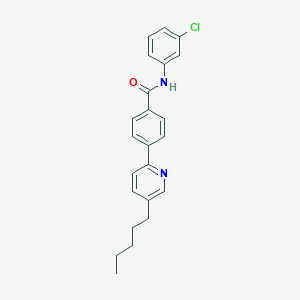
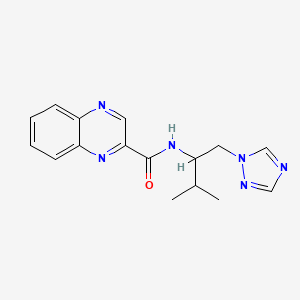
![3-((2-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2907471.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2907472.png)
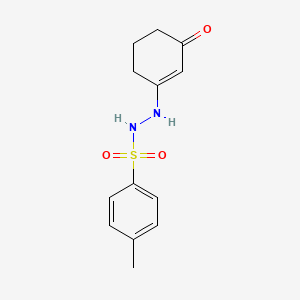

![Cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B2907478.png)
